![molecular formula C9H5F3 B1599840 Benzene, (3,3,3-trifluoro-1-propynyl)- CAS No. 772-62-3](/img/structure/B1599840.png)
Benzene, (3,3,3-trifluoro-1-propynyl)-
Overview
Description
“Benzene, (3,3,3-trifluoro-1-propynyl)-” is a chemical compound with the molecular formula C9H5F3 . It is also known as "(3,3,3-trifluoroprop-1-yn-1-yl)benzene" .
Molecular Structure Analysis
The molecular structure of “Benzene, (3,3,3-trifluoro-1-propynyl)-” consists of a benzene ring attached to a 3,3,3-trifluoro-1-propynyl group . The InChI code for this compound is 1S/C9H5F3/c10-9(11,12)7-6-8-4-2-1-3-5-8/h1-5H .Physical And Chemical Properties Analysis
“Benzene, (3,3,3-trifluoro-1-propynyl)-” has a molecular weight of 170.13 . The boiling point is reported to be 144-145 °C and the density is approximately 1.22±0.1 g/cm3 .Scientific Research Applications
Catalysis
The compound has been used in Ru(II)-catalyzed hydroarylation processes. It serves as a monofunctionalization agent for heteroarenes in a safe and scalable manner .
Polymer Chemistry
Radical telomerization: is another application where this compound is utilized. It undergoes radical telomerization with carbon tetrabromide upon peroxide initiation in benzene, leading to the formation of regular telomers .
Biochemistry
In biochemistry, there’s a stereoselective synthesis approach for non-racemic 3,3,3-trifluoroalanine using this compound, which is significant for further biochemical studies and incorporation into peptidomimetics .
Material Science
The compound is involved in the telomerization process with carbon tetrachloride in the presence of iron pentacarbonyl and solvents like DMF or HMPA, which is relevant in material science for creating specific telomers .
Mechanism of Action
Mode of Action
It’s known that the compound adopts an e configuration with respect to the c-c double bond . This configuration could potentially influence its interaction with biological targets.
Biochemical Pathways
The compound has been involved in the synthesis of highly fluorinated monomers , indicating that it may interact with biochemical pathways related to fluorine metabolism.
Pharmacokinetics
Given its molecular weight of 17013 , it is likely to have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
properties
IUPAC Name |
3,3,3-trifluoroprop-1-ynylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3/c10-9(11,12)7-6-8-4-2-1-3-5-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPDYTCCKSYLJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60460101 | |
Record name | Benzene, (3,3,3-trifluoro-1-propynyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60460101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, (3,3,3-trifluoro-1-propynyl)- | |
CAS RN |
772-62-3 | |
Record name | Benzene, (3,3,3-trifluoro-1-propynyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60460101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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